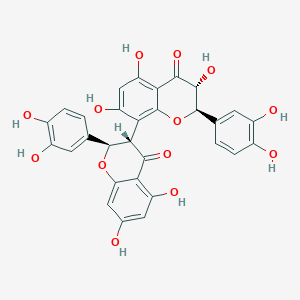
(2R,2'R,3S,3'R)-2,2'-bis(3,4-dihydroxyphenyl)-3',5,5',7,7'-pentahydroxy-2,2',3,3'-tetrahydro-4H,4'H-3,8'-bichromene-4,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Manniflavanone is a biflavonoid isolated from Garcinia buchananii and has been shown to exhibit antioxidant activity. It has a role as an antioxidant. It is a biflavonoid, a member of dihydroflavonols and a secondary alpha-hydroxy ketone.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Novel Compounds : The compound is synthesized through various chemical reactions. For instance, a study by Matamela, Green, and Mtunzi (2016) detailed the isolation of a new biflavonoid from Rhus leptodictya, which shares structural similarities with the compound , showcasing its synthesis potential (Matamela, Green, & Mtunzi, 2016).
Structural Analysis : Investigations involving the compound often focus on its structural properties. For example, the research by Conner et al. (1971) involved the structural establishment of similar compounds through spectroscopy and mass spectrometry techniques (Conner, Dunston, Legoff, & Yates, 1971).
Photophysical Properties
Optoelectronic Applications : The compound has been studied for its optoelectronic properties. Gupta et al. (2017) explored a bifluorenylidene-functionalized, small molecular non-fullerene electron acceptor with structural similarities, highlighting its high optical absorption coefficient and promising optoelectronic properties (Gupta et al., 2017).
Photochromism and Photomagnetism : Research by Han et al. (2009) on a class of biindenylidenedione compounds, related to the compound , revealed simultaneous photochromic and photomagnetic properties in the crystalline state, suggesting potential applications in these fields (Han et al., 2009).
Materials Science and Engineering
Metal-Organic Frameworks : The compound's derivatives have been utilized in the construction of metal–organic frameworks (MOFs). Zang et al. (2009) synthesized various MOFs using a polycarboxylate ligand similar to the compound, demonstrating its role in the creation of diverse MOF structures (Zang et al., 2009).
Crystal Engineering : Li et al. (2007) discussed crystal engineering based on polymeric hydrogen-bonded supramolecules by self-assembling derivatives of the compound, highlighting its significance in the design of molecular complexes (Li et al., 2007).
Properties
Molecular Formula |
C30H22O13 |
|---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O13/c31-12-7-17(36)21-20(8-12)42-28(10-1-3-13(32)15(34)5-10)24(25(21)39)22-18(37)9-19(38)23-26(40)27(41)29(43-30(22)23)11-2-4-14(33)16(35)6-11/h1-9,24,27-29,31-38,41H/t24-,27+,28+,29-/m1/s1 |
InChI Key |
UKRJEVDCOVVSAB-ZLPBPMGLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@@H]([C@H](O5)C6=CC(=C(C=C6)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |
Synonyms |
(2R,3S,2''R,3''R)-manniflavanone manniflavanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8H-cyclopenta[a]acenaphthylene](/img/structure/B1252803.png)

![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)
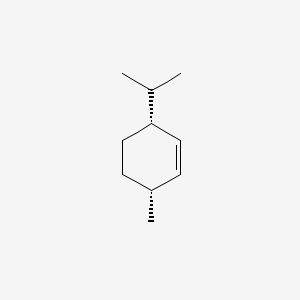

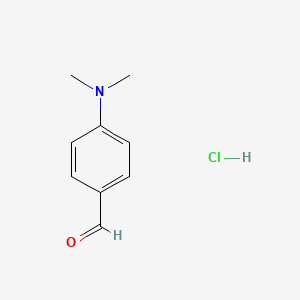
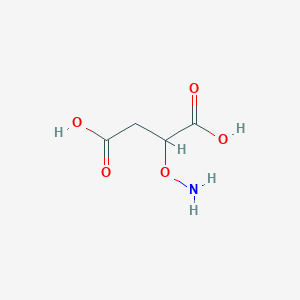
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)
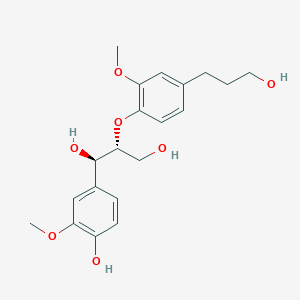

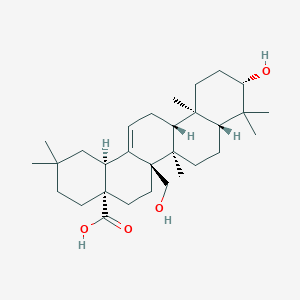
![methyl (1S,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1252822.png)
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
